

Spectroscopic Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	3-Bromo-5-ethoxy-4-hydroxybenzonitrile
Cat. No.:	B1332836

[Get Quote](#)

Introduction

3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its chemical structure, featuring a benzonitrile core with bromo, ethoxy, and hydroxyl substituents, gives rise to a unique spectroscopic signature. This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of its structural characterization.

While specific experimental data for this compound is not widely published, the following spectral predictions are based on established principles of spectroscopy and data from structurally similar molecules.[\[1\]](#)[\[2\]](#)

Predicted Spectral Data

The molecular structure of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is $C_9H_8BrNO_2$ with a molecular weight of 242.07 g/mol [\[3\]](#) The predicted spectral data are summarized in the tables below.

Table 1: Predicted 1H NMR Spectral Data

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.4	Singlet	2H	Aromatic C-H
~5.5 - 6.0	Singlet	1H	Phenolic O-H
4.12 (quartet)	Quartet	2H	$-\text{OCH}_2\text{CH}_3$
1.45 (triplet)	Triplet	3H	$-\text{OCH}_2\text{CH}_3$

Solvent: CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the local electronic environment of each carbon atom.

Chemical Shift (δ , ppm)	Assignment
~150 - 155	C-OH
~148 - 152	C-OEt
~135 - 140	Aromatic C-H
~118 - 122	C-CN
~115 - 120	C-Br
~110 - 115	Aromatic C-H
~105 - 110	C-CN
~65	$-\text{OCH}_2\text{CH}_3$
~15	$-\text{OCH}_2\text{CH}_3$

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Absorption Data

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Functional Group	Description
~3500 - 3200	O-H	Phenolic hydroxyl stretch (broad)
~3100 - 3000	C-H	Aromatic C-H stretch
~2980 - 2850	C-H	Aliphatic C-H stretch (ethoxy)
~2230 - 2210	C≡N	Nitrile stretch
~1600 - 1450	C=C	Aromatic ring stretch
~1250 - 1200	C-O	Aryl-alkyl ether stretch (asymmetric)
~1050 - 1000	C-O	Aryl-alkyl ether stretch (symmetric)
~600 - 500	C-Br	Carbon-bromine stretch

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

m/z	Ion	Notes
241	[M] ⁺	Molecular ion peak (for ⁷⁹ Br)
243	[M+2] ⁺	Isotopic peak for ⁸¹ Br, approximately equal in intensity to the M ⁺ peak.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum with a 90° pulse.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

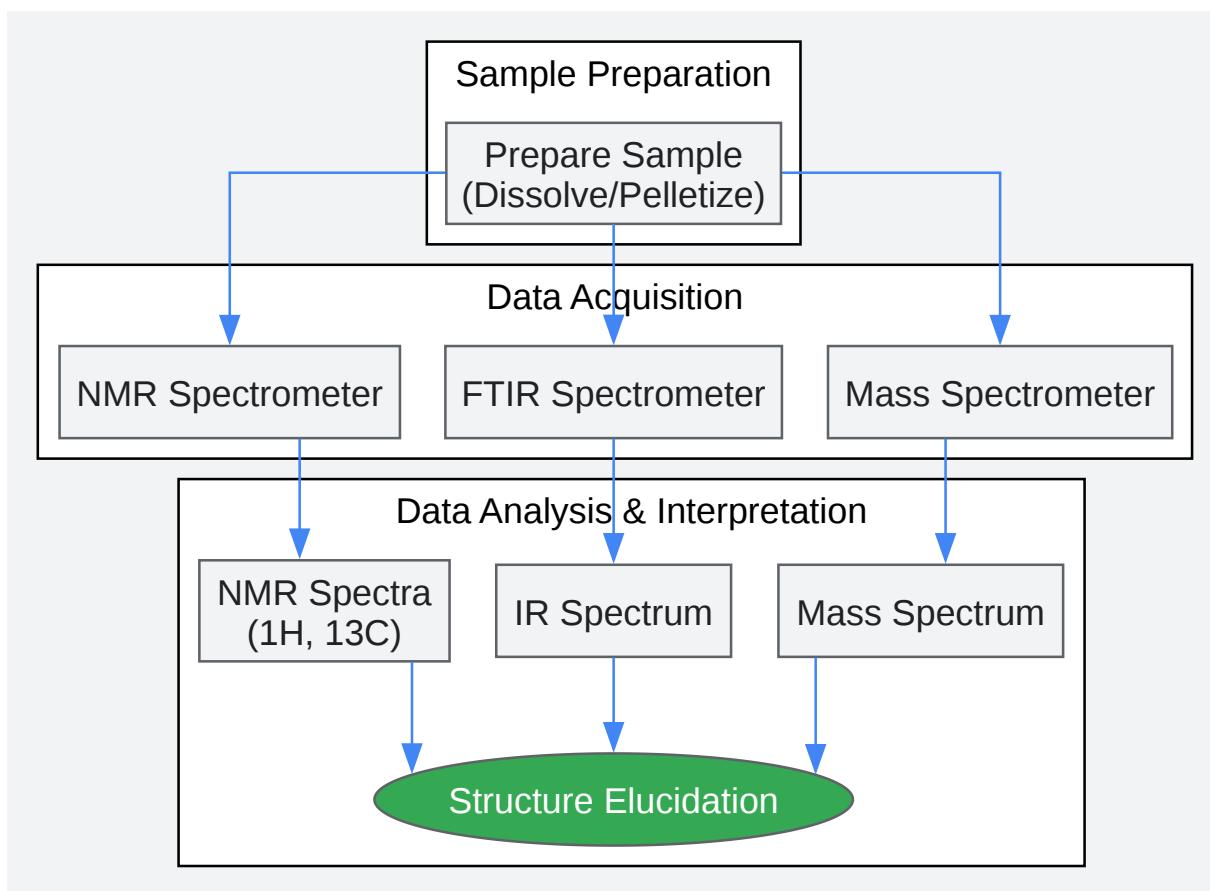
Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it

into a transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
 - GC-MS: If the compound is sufficiently volatile and thermally stable, inject the sample solution onto a GC column. The separated compound will then be introduced into the mass spectrometer for ionization (typically by Electron Ionization - EI) and analysis.

- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its characteristic isotopic pattern, as well as any significant fragment ions.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Correlation of Structure with Predicted Spectral Data

This diagram shows the chemical structure of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** and correlates its different parts with their expected signals in the various spectra.

Correlation of structure with key spectral features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vibrantpharma.com [vibrantpharma.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332836#3-bromo-5-ethoxy-4-hydroxybenzonitrile-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com